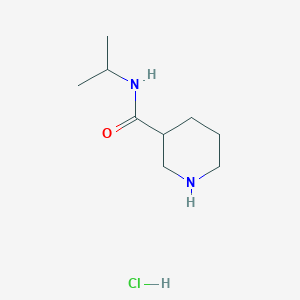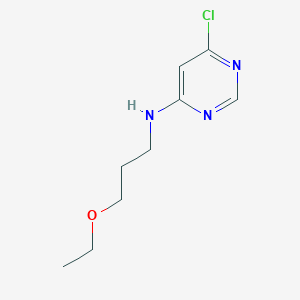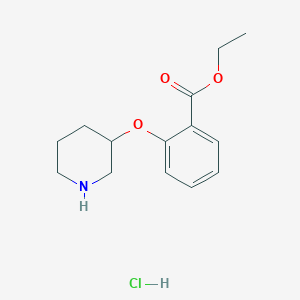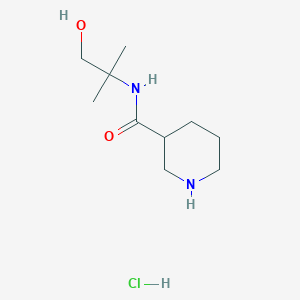
3-(4-Methoxyphenoxy)-2-(4-(4-methoxyphenoxy)phenyl)-3-oxopropanoic acid
Übersicht
Beschreibung
This compound is a complex organic molecule that contains two methoxyphenoxy groups attached to a central phenyl group. The presence of the methoxyphenoxy groups suggests that this compound may have interesting chemical properties, as these groups are often found in biologically active molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a phenyl group with two methoxyphenoxy groups. This could potentially be achieved through a series of organic reactions, including Friedel-Crafts acylation and nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two methoxyphenoxy groups attached to a central phenyl group. The methoxy groups could potentially engage in hydrogen bonding, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the methoxyphenoxy groups. These groups are electron-donating, which means they could potentially increase the reactivity of the phenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the methoxyphenoxy groups. These groups could potentially increase the compound’s solubility in organic solvents and decrease its solubility in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Copolymerization
- The compound has been used in the synthesis and copolymerization of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates. These acrylates are synthesized through Knoevenagel condensation and copolymerized with styrene, indicating potential applications in polymer chemistry (Whelpley et al., 2022).
Antimicrobial Evaluation
- Derivatives of this compound have been synthesized and evaluated for antimicrobial activities. This includes the creation of novel 1,3,4-thiadiazole derivatives, showcasing its potential in developing new antimicrobial agents (Noolvi et al., 2016).
Metabolism Study in Bacteria
- It has been used to study the metabolism of lignin model compounds by bacteria such as Pseudomonas acidovorans. This research provides insights into the biodegradation of complex organic compounds, potentially relevant for environmental biotechnology (Vicuña et al., 1987).
Enzymatic Release Studies
- Studies involving the enzymatic release of specific compounds from plant cell walls have utilized derivatives of this chemical. This could have implications in understanding plant biology and developing new biochemical methods (Bartolomé et al., 1997).
Novel Copolymers Creation
- The compound has been a part of research in creating novel copolymers of styrene, indicating its role in advancing materials science and engineering (Kharas et al., 2016).
Antimycobacterial Agents Discovery
- It's also been involved in the discovery of new antimycobacterial agents, highlighting its importance in medicinal chemistry and drug discovery (Ali & Shaharyar, 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-methoxyphenoxy)-2-[4-(4-methoxyphenoxy)phenyl]-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O7/c1-27-16-7-11-19(12-8-16)29-18-5-3-15(4-6-18)21(22(24)25)23(26)30-20-13-9-17(28-2)10-14-20/h3-14,21H,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSQAPDFHUYSPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(C(=O)O)C(=O)OC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703509 | |
| Record name | 3-(4-Methoxyphenoxy)-2-[4-(4-methoxyphenoxy)phenyl]-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenoxy)-2-(4-(4-methoxyphenoxy)phenyl)-3-oxopropanoic acid | |
CAS RN |
70175-90-5 | |
| Record name | 3-(4-Methoxyphenoxy)-2-[4-(4-methoxyphenoxy)phenyl]-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1395189.png)



